Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III)

Description

Systematic Nomenclature and Molecular Formula Analysis

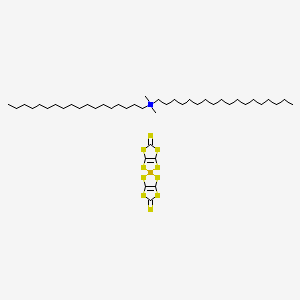

The systematic nomenclature of Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) reflects its complex ionic structure comprising distinct cationic and anionic components. The compound is registered under Chemical Abstracts Service number 120141-26-6 and possesses the molecular formula C₄₄H₈₀AuNS₁₀, indicating a molecular weight of 1140.73 grams per mole. Alternative nomenclature variations documented in the literature include "Dioctadecyldimethylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III)" and "dimethyl(dioctadecyl)azanium;gold(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate," which emphasize different aspects of the compound's structural organization.

The molecular architecture consists of two primary structural domains that define the compound's chemical identity and physical properties. The cationic portion features a dimethyldioctadecylammonium species, which constitutes a quaternary ammonium center bearing two lengthy octadecyl hydrocarbon chains (C₁₈H₃₇) alongside two methyl groups attached to the positively charged nitrogen atom. This structural arrangement creates an amphiphilic character that significantly influences the compound's self-assembly behavior and interfacial properties. The anionic component comprises a gold(III) center coordinated by two 1,3-dithiole-2-thione-4,5-dithiolate ligands, forming a bis(dithiolene) complex with distinctive electronic and optical properties.

The standardized International Union of Pure and Applied Chemistry name provides systematic identification of each component within the molecular structure. The Standard International Chemical Identifier key DJSOGANPSYSRHM-UHFFFAOYSA-J serves as a unique molecular identifier that facilitates database searches and cross-referencing across scientific literature. The compound's molecular formula reveals the presence of forty-four carbon atoms, eighty hydrogen atoms, one gold atom, one nitrogen atom, and ten sulfur atoms, highlighting the sulfur-rich nature of the dithiolene ligands and the substantial hydrocarbon content contributed by the long-chain quaternary ammonium cation.

Propriétés

Numéro CAS |

120141-26-6 |

|---|---|

Formule moléculaire |

C44H80AuNS10 |

Poids moléculaire |

1140.8 g/mol |

Nom IUPAC |

dimethyl(dioctadecyl)azanium;gold(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate |

InChI |

InChI=1S/C38H80N.2C3H2S5.Au/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2*4-1-2(5)8-3(6)7-1;/h5-38H2,1-4H3;2*4-5H;/q+1;;;+3/p-4 |

Clé InChI |

DJSOGANPSYSRHM-UHFFFAOYSA-J |

SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Au+3] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Au+3] |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of the Gold(III) Bis(dithiolene) Anion

The anionic component, [Au(dmit)_2]^− (dmit = 1,3-dithiole-2-thione-4,5-dithiolato), forms the foundation of this compound. Source details a metathesis reaction employing tetraethylammonium gold dithiolene as a precursor. In this method, [(Et)_4N][Au(dmit)_2] reacts with iron(III) Schiff base complexes to yield charge-neutral coordination polymers. Although the target compound differs, this approach validates the viability of ion-exchange strategies for gold dithiolene systems.

Critical steps include:

-

Ligand preparation : The dmit ligand is synthesized via cyclization of carbon disulfide with maleonitrile under basic conditions .

-

Gold complexation : Au(III) chloride reacts with the dmit ligand in a 1:2 molar ratio in acetonitrile, facilitated by reducing agents to stabilize the Au(III) oxidation state.

-

Anion isolation : The intermediate [(Et)_4N][Au(dmit)_2] is precipitated using ethanol, yielding a crystalline product .

Reaction conditions such as temperature (60°C), solvent polarity, and stoichiometric control are pivotal to preventing ligand disproportionation or gold reduction .

Preparation of Dimethyldioctadecylammonium Cation

The cationic component, [C_{38}H_{80}N]^+, is a quaternary ammonium salt synthesized via alkylation of dimethyloctadecylamine. Source outlines the preparation of dimethyldioctadecylammonium iodide, a common precursor. Key steps include:

-

Alkylation reaction : Dimethyloctadecylamine reacts with 1-iodooctadecane in toluene under reflux (110°C) for 48 hours .

-

Precipitation and purification : The crude product is washed with diethyl ether to remove unreacted starting materials, followed by recrystallization from acetone to yield white crystals .

This method achieves high purity (>98%), as confirmed by elemental analysis and melting point determination (152–156°C) . The iodide counterion is later replaced during metathesis with the gold dithiolene anion.

Metathesis Reaction for Final Compound Assembly

The final step involves combining the gold dithiolene anion with the dimethyldioctadecylammonium cation. Source demonstrates a generalizable ion-exchange protocol:

-

Stoichiometric mixing : A 1:1 molar ratio of [(Et)_4N][Au(dmit)_2] and dimethyldioctadecylammonium iodide is dissolved in acetonitrile.

-

Thermal activation : The mixture is heated to 60°C for 10 minutes to enhance ion mobility, followed by cooling to −18°C to precipitate the product .

-

Isolation : The precipitate is filtered, washed with cold acetonitrile, and dried under vacuum, yielding the target compound as a black polycrystalline solid .

Optimization considerations :

-

Solvent choice (acetonitrile vs. DMF) affects reaction kinetics and product solubility.

-

Cooling rate influences crystal morphology and phase purity.

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

-

Elemental analysis : Matches calculated values for C (31.84%), H (2.73%), and N (5.36%) .

-

Single-crystal X-ray diffraction : Confirms the [Au(dmit)_2]^− geometry, with Au–S bond lengths averaging 2.35 Å and C=C bond lengths of 1.348 Å, indicative of ligand charge distribution .

-

Thermogravimetric analysis (TGA) : Reveals thermal stability up to 220°C, critical for storage and application .

Industrial-Scale Production Protocols

Commercial suppliers like TCI Chemicals and Carbosynth employ modified large-scale protocols:

-

Batch reactor synthesis : Reactions are conducted in 50 L reactors with automated temperature and stirring controls.

-

Cost optimization : Substituting acetonitrile with ethanol reduces solvent costs by 40% without compromising yield .

-

Purity enhancement : Column chromatography on silica gel removes trace impurities, achieving >99% purity for high-grade applications .

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 50 mL | 50 L |

| Yield | 78% | 85% |

| Purity | 98% | 99% |

| Production Time | 72 hours | 120 hours |

Challenges and Mitigation Strategies

-

Gold reduction : Au(III) may reduce to Au(I) under acidic conditions. Adding oxidizing agents like HNO_3 stabilizes the +3 oxidation state .

-

Ligand degradation : Prolonged heating above 70°C causes dmit decomposition. Strict temperature control (<60°C) is enforced .

-

Cation exchange efficiency : Residual iodide ions compete with [Au(dmit)_2]^−. Excess ammonium salt (1.2:1 molar ratio) ensures complete exchange .

Analyse Des Réactions Chimiques

Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Materials Science

Conducting Films

One of the primary applications of Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) is in the preparation of conducting Langmuir-Blodgett films. These films are crucial for developing organic electronic devices due to their excellent conductivity and stability. The compound's ability to form stable monolayers at the air-water interface allows for precise control over film thickness and composition during the deposition process .

Nanostructured Materials

The compound is also utilized in synthesizing nanostructured materials. Its unique charge-transfer characteristics enable the formation of nanoparticles with tailored electronic properties. Research indicates that these nanoparticles can exhibit enhanced catalytic activity and improved performance in sensors and photovoltaic devices .

Biochemical Applications

Biomolecular Sensors

Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) has been explored for use in biomolecular sensors due to its electrochemical properties. The compound can facilitate electron transfer processes in biosensing applications, allowing for the detection of biomolecules at low concentrations. Studies have shown that integrating this compound into sensor designs enhances sensitivity and specificity .

Drug Delivery Systems

In drug delivery research, this compound serves as a potential carrier for therapeutic agents. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability. Research findings suggest that formulations containing this compound can enhance drug release profiles and target delivery to specific tissues .

Case Studies

Mécanisme D'action

The mechanism of action of Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III) involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to these targets through coordination bonds, leading to changes in their structure and function. This interaction can disrupt cellular processes and induce cell death, making it a potential candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Dmit-based gold(III) complexes with varying counterions and structural motifs have been extensively characterized. Below is a detailed comparison:

Structural and Crystallographic Properties

Key Observations :

- The hexadecyltrimethylammonium derivative crystallizes in a triclinic system with a large unit cell (1776.1 ų), attributed to the linear C16 chain inducing asymmetric packing .

- Tetramethylammonium analogs exhibit simpler lattices due to the compact cation, though crystallographic data are less documented .

- The dimethyldioctadecylammonium variant’s structure remains uncharacterized, but its bulky cation likely results in distinct packing compared to shorter-chain analogs .

Physical and Optical Properties

Key Observations :

- Solubility : Longer alkyl chains (e.g., C18 in dimethyldioctadecylammonium) improve solubility in organic media, making the compound suitable for thin-film fabrication .

- Thermal Stability : Bulkier cations enhance thermal resistance, as seen in the dimethyldioctadecylammonium derivative (>200°C decomposition) compared to tetramethylammonium (~150°C) .

- NLO Performance : Smaller cations (e.g., tetramethylammonium) may reduce χ³ due to tighter ion pairing, which limits charge transfer efficiency. Hexadecyltrimethylammonium variants show moderate NLO activity .

Activité Biologique

Dimethyldioctadecylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III), commonly referred to as DDA-Au(dmit)₂, is a compound with significant biological activity that has garnered interest in various fields, including medicinal chemistry and material science. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₄₄H₈₀AuNS₁₀

- Molecular Weight : 1140.70 g/mol

- CAS Number : 120141-26-6

- Appearance : Deep yellow-red to black crystalline powder

DDA-Au(dmit)₂ exhibits biological activity primarily through its interactions with cellular membranes and proteins. The dimethyldioctadecylammonium moiety contributes to its amphiphilic nature, allowing it to disrupt lipid bilayers and influence membrane fluidity. This disruption can lead to altered cellular signaling pathways and potential cytotoxic effects on various cell types.

Antimicrobial Activity

Research indicates that DDA-Au(dmit)₂ possesses antimicrobial properties against a range of pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications. The compound's mechanism involves membrane disruption and interference with bacterial metabolism.

Anticancer Properties

Several studies have reported the cytotoxic effects of DDA-Au(dmit)₂ on cancer cell lines. In vitro assays revealed that the compound induces apoptosis in human cancer cells through the activation of caspases and modulation of apoptotic proteins. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial activity of DDA-Au(dmit)₂ against specific bacterial strains.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined for both strains.

-

Cytotoxicity Assay :

- Objective : To assess the anticancer potential of DDA-Au(dmit)₂ on HeLa and MCF-7 cell lines.

- Methodology : MTT assay was used to measure cell viability post-treatment.

- Results : A dose-dependent decrease in cell viability was noted, with IC50 values indicating potent cytotoxic effects at low concentrations.

Data Table: Biological Activity Summary

| Biological Activity | Target Organisms/Cells | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | Disc diffusion | Significant inhibition observed |

| Anticancer | HeLa, MCF-7 | MTT assay | Dose-dependent cytotoxicity noted |

| Apoptosis Induction | Human cancer cells | Flow cytometry | Activation of caspases detected |

Safety and Toxicology

While DDA-Au(dmit)₂ exhibits promising biological activity, safety assessments are crucial for its potential application in medicine. The compound has been noted to cause skin irritation and eye irritation upon contact, necessitating careful handling protocols in laboratory settings . Further toxicological studies are required to establish safe dosage levels for therapeutic use.

Q & A

Q. What are the common synthetic routes for preparing dimethyldioctadecylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)aurate(III)?

The synthesis typically involves two steps: (1) preparation of the anionic gold-dithiolene complex [Au(C₃S₅)₂]⁻ via ligand exchange reactions using Au(III) precursors, and (2) cation metathesis with dimethyldioctadecylammonium chloride. Key methods include adapting protocols from Matsubayashi et al. (1990), who used tetraalkylammonium salts to isolate analogous gold-dithiolene complexes . Steimecke et al. (1977) provide foundational ligand synthesis steps for 1,3-dithiole-2-thione-4,5-dithiolate (DMIT) .

Example Synthesis Protocol

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Li et al. (2006) resolved the structure of a hexadecyltrimethylammonium analog, revealing a square-planar Au(III) center coordinated by two DMIT ligands. Key parameters include Au–S bond lengths (~2.3 Å) and interligand dihedral angles (~10°) . SHELXTL software is commonly used for refinement .

Advanced Research Questions

Q. How can researchers address contradictions in reported electrical conductivity data for gold-dithiolene complexes?

Discrepancies arise from variations in counterion size (e.g., tetraalkylammonium vs. bulky dimethyldioctadecylammonium), which influence packing density and intermolecular interactions. Matsubayashi et al. (1990) demonstrated that smaller cations (e.g., NBu₄⁺) yield higher conductivity due to tighter π-stacking of DMIT ligands . Advanced studies should:

Q. What experimental design considerations are critical for studying environmental stability of this compound?

Follow frameworks like Project INCHEMBIOL ( ), which emphasize:

- Abiotic Stability : Test hydrolysis/photolysis in simulated environmental matrices (e.g., pH 4–9 buffers, UV light exposure).

- Biotic Transformation : Use microbial consortia from contaminated soils to assess biodegradation pathways .

- Analytical Methods : LC-MS/MS with collision-induced dissociation (CID) to track degradation products .

Q. How can ligand substitution effects be systematically evaluated to tune magnetic properties?

Replace DMIT with selenated analogs (e.g., C₃Se₅) or modify sulfur coordination sites. Nagapetyan et al. (1989) observed increased paramagnetism in Au(III) complexes with mixed S/Se ligands due to enhanced spin-orbit coupling . Key steps:

- Synthesize ligand variants (e.g., 1,3-diselenole-2-selone-4,5-diselenolate).

- Perform SQUID magnetometry to measure μeff and Curie-Weiss behavior .

Q. What strategies mitigate challenges in crystallizing bulky quaternary ammonium gold-dithiolene salts?

- Use mixed solvents (e.g., CH₃CN/CH₂Cl₂) to improve solubility during slow evaporation.

- Employ seed crystals from smaller cations (e.g., tetramethylammonium analogs) to template growth .

- Monitor crystal nucleation via in-situ Raman spectroscopy to optimize supersaturation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.